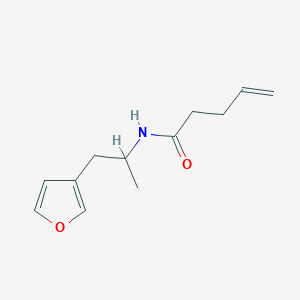

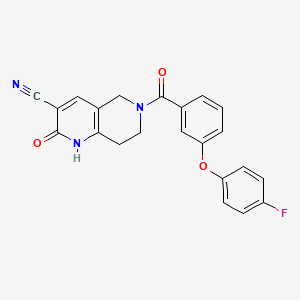

N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

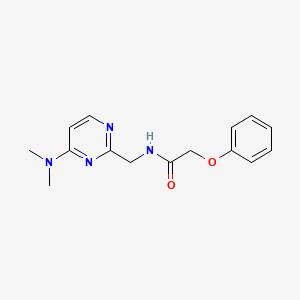

N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was initially developed as an immunosuppressant drug for the treatment of multiple sclerosis, but its mechanism of action has led to its investigation for other indications such as cancer and transplant rejection.

科学的研究の応用

Antibacterial Activity

Furan derivatives, including N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide , have been recognized for their potential antibacterial properties. The furan nucleus is a key structural feature in many pharmacologically active compounds, and its incorporation into new drugs is a significant synthetic strategy in medicinal chemistry . These compounds have shown efficacy against both gram-positive and gram-negative bacteria, making them valuable in the development of new antibacterial agents to combat microbial resistance.

Antifungal Applications

The antifungal activity of furan derivatives is another promising area of application. Studies have indicated that compounds like N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide can inhibit the growth of fungi such as Candida albicans at certain concentrations . This opens up possibilities for the development of new antifungal medications, especially in the face of rising drug resistance.

Catalysis in Organic Synthesis

Furan derivatives are also utilized in catalytic organic synthesis. They can serve as intermediates in the synthesis of various chemical compounds. For instance, the integration of biomass catalytic conversion with organic synthesis techniques has been explored using furan-based compounds as primary feedstocks . This not only demonstrates the versatility of furan derivatives in organic synthesis but also highlights their role in sustainable chemistry.

Pharmaceutical Drug Development

The diverse biological activities of furan derivatives make them suitable candidates for drug development. They exhibit a range of therapeutic benefits, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties . This makes N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide a compound of interest for pharmaceutical research and development.

Enzyme Inhibition Studies

In biochemical research, furan derivatives have been used to study enzyme inhibition. For example, they have been analyzed for their ability to bind to active sites of enzymes and inhibit their activity. This is crucial for understanding disease mechanisms and developing enzyme-targeted therapies .

Designing Transformations in Chemistry

Furan derivatives are attractive objects for designing various chemical transformations due to their multiple electrophilic and nucleophilic sites with different reactivity. They can undergo condensations to afford diverse alicyclic or heterocyclic products, which are valuable in synthetic chemistry .

特性

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-5-12(14)13-10(2)8-11-6-7-15-9-11/h3,6-7,9-10H,1,4-5,8H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHBFDYOQFSZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2876113.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876114.png)

![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)

![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)